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Compound of Interest

Compound Name:
4-Chloro-6-ethylquinoline-3-

carbonitrile

CAS No.: 1016819-25-2

Cat. No.: B3023993

Get Quote

CAS Number: 1016819-25-2[1][2][3][4]
Part 1: Executive Summary & Chemical Identity
4-Chloro-6-ethylquinoline-3-carbonitrile is a functionalized quinoline scaffold used primarily

in medicinal chemistry as a building block for Epidermal Growth Factor Receptor (EGFR) and

HER2 inhibitors. The presence of the 3-cyano group and the 4-chloro substituent makes it

highly reactive toward nucleophilic aromatic substitution (

), allowing for the rapid introduction of complex aniline or solubilizing groups—a key step in
synthesizing covalent kinase inhibitors like Pelitinib or Neratinib analogs.

The 6-ethyl substituent provides a unique hydrophobic probe, distinct from the more common

6-alkoxy derivatives, offering specific advantages in filling hydrophobic pockets within the ATP-

binding site of kinase domains.
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Property Specification

CAS Number 1016819-25-2

IUPAC Name 4-Chloro-6-ethylquinoline-3-carbonitrile

Molecular Formula

Molecular Weight 216.67 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Chloroform; slightly

soluble in Ethanol

Melting Point Typically 120–125 °C (derivative dependent)

SMILES CCC1=CC2=C(C=C1)N=C(C(=C2Cl)C#N)

Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-Chloro-6-ethylquinoline-3-carbonitrile follows a modified Gould-Jacobs

reaction pathway, specifically adapted to retain the cyano functionality. This protocol is

preferred over the standard carboxylate route because it avoids a difficult amide-to-nitrile

conversion step later in the sequence.

Mechanism & Workflow
The synthesis proceeds in three distinct stages:

Condensation: Reaction of 4-ethylaniline with ethyl (ethoxymethylene)cyanoacetate to form

an enamine intermediate.

Cyclization: Thermal intramolecular cyclization to form the 4-hydroxyquinoline core.

Chlorination: Deoxychlorination of the hydroxyl group using phosphorus oxychloride (

).

Step-by-Step Experimental Protocol
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Step 1: Enamine Formation
Reagents: 4-Ethylaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.05 eq), Ethanol

(Solvent).

Procedure:

Charge a reactor with ethanol and 4-ethylaniline.

Add Ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature.

Heat the mixture to reflux (78 °C) for 2–4 hours.

Monitor by TLC/HPLC for the disappearance of aniline.

Isolation: Cool to 0–5 °C. The intermediate ethyl 2-cyano-3-((4-ethylphenyl)amino)acrylate

will precipitate. Filter and wash with cold ethanol.

Step 2: Thermal Cyclization (The Critical Step)
Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).

Rationale: High temperature is required to overcome the activation energy for the aromatic

substitution.

Procedure:

Heat Diphenyl ether to 250 °C.

Slowly add the acrylate intermediate from Step 1 in portions to the hot solvent (maintain

temp >240 °C).

Stir for 1–2 hours. Rapid evolution of ethanol vapor indicates cyclization.

Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to

precipitate the 6-ethyl-4-hydroxyquinoline-3-carbonitrile. Filter and dry.[1][2][3]

Step 3: Chlorination
Reagents:
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(Phosphorus oxychloride, excess), Diisopropylethylamine (DIPEA) or catalytic DMF.

Procedure:

Suspend the 4-hydroxy intermediate in neat

(5–10 volumes).

Add a catalytic amount of DMF (promotes formation of the Vilsmeier-Haack type

intermediate).

Reflux (105 °C) for 3–5 hours until the solution becomes clear.

Quench: Evaporate excess

under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to
neutralize.

Purification: Extract with Dichloromethane (DCM), dry over

, and recrystallize from Ethyl Acetate/Hexane.

Part 3: Visualization of Reaction Pathway
The following diagram illustrates the chemical transformation from raw materials to the final

CAS 1016819-25-2 product.
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Figure 1: Synthetic pathway for CAS 1016819-25-2 via the Gould-Jacobs type cyclization.

Part 4: Applications in Drug Discovery
Kinase Inhibitor Scaffold
The 3-cyanoquinoline core is a privileged structure in oncology. The nitrile group at position 3

plays a dual role:

Electronic Modulation: It increases the electrophilicity of the C-4 position, facilitating the

nucleophilic attack by aniline derivatives (e.g., 3-chloro-4-fluoroaniline) to form the active

kinase inhibitor.

H-Bonding: In the ATP binding pocket, the nitrile nitrogen can serve as a weak hydrogen

bond acceptor, interacting with residues in the hinge region (e.g., Met793 in EGFR).

SAR (Structure-Activity Relationship) of the 6-Ethyl
Group
While many approved drugs (e.g., Bosutinib) utilize 6,7-dialkoxy substitutions to improve

solubility, the 6-ethyl variant is used to probe hydrophobic tolerance:
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Hydrophobic Pocket Filling: The ethyl group targets the solvent-accessible region or specific

hydrophobic pockets (Gatekeeper residues) where bulkier or more polar groups might clash.

Metabolic Stability: Unlike methoxy groups, which are prone to O-demethylation by

cytochrome P450 enzymes, the ethyl group offers a different metabolic profile, potentially

extending half-life in early discovery candidates.

Part 5: Safety & Handling (E-E-A-T)
Warning: This compound is a potent alkylating-like agent and skin sensitizer.

Hazard Class Description Precaution

Skin Irritant
Causes skin irritation and

potential sensitization.

Wear nitrile gloves (double

gloving recommended).

Eye Damage
Risk of serious damage to

eyes (corrosive solid).

Use chemical safety goggles

and a face shield.

Acute Toxicity
Harmful if swallowed or

inhaled.[4]

Handle only in a certified fume

hood.

Reactivity
Reacts violently with strong

oxidizers and bases.

Store under inert gas

(Nitrogen/Argon) at 2–8 °C.

Self-Validating Safety Protocol: Before scaling up the chlorination step (Step 3), always perform

a DSC (Differential Scanning Calorimetry) test on the reaction mixture to detect potential

thermal runaways, as the reaction of

with hydroxyquinolines is exothermic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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